Ethyl 2-cyanopentanoate
Overview
Description
Ethyl 2-cyanopentanoate is an organic compound with the chemical formula C8H13NO2. It is a colorless liquid with a fruity aroma and is commonly used as an intermediate and catalyst in organic synthesis . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyanopentanoate is typically synthesized through the reaction of ethyl 2-bromopentanoate with hydrogen cyanide. The process involves dissolving hydrogen cyanide in dimethylformamide, followed by the gradual addition of ethyl 2-bromopentanoate to the reaction mixture. The reaction produces this compound, which is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is conducted in a controlled environment to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyanopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted esters depending on the reagents used.
Scientific Research Applications
Ethyl 2-cyanopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyanopentanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor for the synthesis of bioactive molecules that interact with enzymes and receptors. The nitrile group in the compound can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-cyanopentanoate can be compared with other similar compounds such as:
- Ethyl 2-cyanobutanoate
- Ethyl 2-cyanopropanoate
- Ethyl 2-cyanohexanoate
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its longer carbon chain compared to ethyl 2-cyanobutanoate and ethyl 2-cyanopropanoate provides different physical and chemical properties, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
ethyl 2-cyanopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVRCZPSHCVRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290370 | |
Record name | ethyl 2-cyanopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-47-1 | |
Record name | NSC68329 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-cyanopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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